molecular formula C12H9Cl2NO2 B13672340 Ethyl 3,7-dichloroisoquinoline-4-carboxylate

Ethyl 3,7-dichloroisoquinoline-4-carboxylate

Cat. No.: B13672340
M. Wt: 270.11 g/mol
InChI Key: DSYXDWWNNAUIAW-UHFFFAOYSA-N
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Description

Ethyl 3,7-dichloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of chlorine atoms at the 3 and 7 positions of the isoquinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,7-dichloroisoquinoline-4-carboxylate typically involves the chlorination of isoquinoline derivatives. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The chlorination step can be achieved using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted isoquinoline derivatives.

    Oxidation Products: Quinoline-4-carboxylate derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 3,7-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atoms enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,7-dichloroisoquinoline-4-carboxylate is unique due to the specific positioning of chlorine atoms at the 3 and 7 positions, which influences its chemical reactivity and potential biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

ethyl 3,7-dichloroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-9-4-3-8(13)5-7(9)6-15-11(10)14/h3-6H,2H2,1H3

InChI Key

DSYXDWWNNAUIAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)Cl

Origin of Product

United States

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